molecular formula C18H17NO4 B6409668 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid, 95% CAS No. 1261937-20-5

3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid, 95%

Cat. No. B6409668
CAS RN: 1261937-20-5
M. Wt: 311.3 g/mol
InChI Key: HHODBUCROPLFCS-UHFFFAOYSA-N
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Description

3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid, 95%, commonly referred to as CPA-95, is a compound that has recently been gaining attention in the scientific research community. CPA-95 is a cyclic amide derivative of benzoic acid, and its structure is comprised of a three-membered ring containing a nitrogen atom, a carbonyl group, and a phenyl ring. CPA-95 has a wide variety of uses in scientific research, and its unique properties make it a valuable tool for scientists.

Scientific Research Applications

CPA-95 has a wide variety of applications in scientific research. It has been used in studies of enzyme kinetics, drug metabolism, and the synthesis of other compounds. It has also been used in studies of DNA binding, protein-protein interactions, and the development of new materials. CPA-95 has been used as a catalyst in the synthesis of polymers, and it has also been used as a ligand in the synthesis of metal complexes. CPA-95 has also been used in studies of the structure and function of proteins, and it has been used to study the interactions between proteins and other molecules.

Mechanism of Action

The mechanism of action of CPA-95 is not fully understood. However, it is thought to interact with proteins and other molecules through hydrogen bonding, electrostatic interactions, and Van der Waals forces. CPA-95 is also thought to interact with proteins through covalent bonding, and it is thought to interact with DNA through electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPA-95 are not fully understood. However, it is thought to have some effects on the activity of enzymes, as well as on the structure and function of proteins. CPA-95 is also thought to have some effects on the expression of genes, as well as on the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The main advantage of CPA-95 is its low cost and ease of synthesis. Additionally, it has a relatively low toxicity and is relatively stable in aqueous solutions. However, CPA-95 has some limitations. It is not very soluble in organic solvents, and it is not very stable in the presence of strong acids or bases. Additionally, CPA-95 is not very soluble in water, so it is not suitable for use in aqueous solutions.

Future Directions

There are a number of potential future directions for CPA-95. For example, it could be used to study the structure and function of proteins, as well as to develop new materials. Additionally, it could be used to study the interactions between proteins and other molecules, and it could be used to study the metabolism of drugs. Finally, CPA-95 could be used to synthesize new compounds, and it could be used in the development of new catalysts.

Synthesis Methods

CPA-95 is synthesized by the reaction of 3-aminobenzoic acid with cyclopropanecarboxylic acid. This reaction is typically performed in aqueous media, at a temperature of approximately 85-90°C. The reaction is catalyzed by an acid such as hydrochloric acid, and the reaction proceeds in an anti-Markovnikov fashion. The resulting product is a mixture of CPA-95 and its isomer, 3-[3-(cyclopropanecarbonyl)phenyl]-5-methoxybenzoic acid, in a ratio of approximately 95:5. The mixture can be separated by column chromatography to obtain pure CPA-95.

properties

IUPAC Name

3-[3-(cyclopropylcarbamoyl)phenyl]-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-23-16-9-13(8-14(10-16)18(21)22)11-3-2-4-12(7-11)17(20)19-15-5-6-15/h2-4,7-10,15H,5-6H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHODBUCROPLFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691747
Record name 3'-(Cyclopropylcarbamoyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid

CAS RN

1261937-20-5
Record name 3'-(Cyclopropylcarbamoyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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